molecular formula C14H14ClN B2783772 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine CAS No. 1178375-20-6

1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine

Cat. No.: B2783772
CAS No.: 1178375-20-6
M. Wt: 231.72
InChI Key: SLHJBVKZPIIYPO-UHFFFAOYSA-N
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Description

1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C14H14ClN. It is a derivative of phenylethylamine, featuring a biphenyl structure with a chlorine atom attached to one of the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine typically involves the reaction of 4-chlorobenzophenone with ammonia or an amine under reducing conditions. One common method is the reductive amination of 4-chlorobenzophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of an amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and reaction conditions may vary to optimize yield and purity. Catalytic hydrogenation is another method that can be employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-Chlorophenyl)phenyl]ethan-1-amine is unique due to its biphenyl structure, which imparts distinct chemical and biological properties. This structural feature allows for more diverse interactions with molecular targets and can lead to different reactivity and applications compared to simpler analogs .

Properties

IUPAC Name

1-[2-(4-chlorophenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c1-10(16)13-4-2-3-5-14(13)11-6-8-12(15)9-7-11/h2-10H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHJBVKZPIIYPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178375-20-6
Record name 1-[2-(4-chlorophenyl)phenyl]ethan-1-amine
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